molecular formula C21H28O4 B12777766 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid CAS No. 111825-43-5

2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid

Katalognummer: B12777766
CAS-Nummer: 111825-43-5
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: OSSPFHPOWGXPTG-XPGIBRRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is a synthetic organic compound that belongs to the class of estratriene derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid typically involves multi-step organic reactions. The starting materials are usually estratriene derivatives, which undergo functional group modifications to introduce the methyl and propionic acid groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including hormone regulation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid involves its interaction with specific molecular targets and pathways. These may include hormone receptors, enzymes, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Estradiol: A natural estrogen hormone with similar structural features.

    Estrone: Another estrogen hormone with a similar core structure.

    Ethinylestradiol: A synthetic estrogen used in contraceptives.

Uniqueness

2-Methyl-2-(17-oxo-1,3,5(10)-estratrien-3-yl)propionic acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other estratriene derivatives.

Eigenschaften

CAS-Nummer

111825-43-5

Molekularformel

C21H28O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-[[(11aS)-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-7-yl]oxy]-2-methylpropanoic acid

InChI

InChI=1S/C21H28O4/c1-20(2,19(22)23)25-14-5-7-15-13(12-14)4-6-17-16(15)8-10-21(3)18(17)9-11-24-21/h5,7,12,16-18H,4,6,8-11H2,1-3H3,(H,22,23)/t16?,17?,18?,21-/m0/s1

InChI-Schlüssel

OSSPFHPOWGXPTG-XPGIBRRYSA-N

Isomerische SMILES

C[C@]12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O

Kanonische SMILES

CC12CCC3C(C1CCO2)CCC4=C3C=CC(=C4)OC(C)(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.